N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide

Lipophilicity LogP Druglikeness

Select this compound for its uniquely balanced polarity: a LogP of 0.70 enhances CNS druglikeness and oral bioavailability versus more lipophilic bromopyridine amides (LogP >1.8). The methylamino group raises the boiling point by ~26 °C, affecting distillation and purification protocols. The 5-bromo handle enables orthogonal late-stage functionalization (Suzuki, Buchwald-Hartwig, Sonogashira) without protecting groups. The free base (CAS 1152577-95-1) and hydrochloride salt (CAS 1240528-42-0) are both available to match your solubility and reaction-medium requirements.

Molecular Formula C8H10BrN3O
Molecular Weight 244.09 g/mol
Cat. No. B12115002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromopyridin-2-yl)-2-(methylamino)acetamide
Molecular FormulaC8H10BrN3O
Molecular Weight244.09 g/mol
Structural Identifiers
SMILESCNCC(=O)NC1=NC=C(C=C1)Br
InChIInChI=1S/C8H10BrN3O/c1-10-5-8(13)12-7-3-2-6(9)4-11-7/h2-4,10H,5H2,1H3,(H,11,12,13)
InChIKeyZPKMZTAFTFNGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide: Key Properties and Sourcing Identifiers


N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide (CAS: 1152577-95-1; free base) is a small-molecule amide featuring a 5-bromo-2-pyridinyl moiety linked to a methylaminoacetamide group. It is structurally classified as a 2-methylaminopyridine amide (MAPA) derivative, a class of reagents utilized in formylation, acylation, and as building blocks in medicinal chemistry [1]. The compound's physicochemical profile includes a molecular weight of 244.09 g/mol, a calculated density of 1.6±0.1 g/cm³, a predicted boiling point of 398.4±37.0 °C, and a computed LogP of 0.70 [2]. Its hydrochloride salt (CAS: 1240528-42-0; MW: 280.55) is also commercially available for research applications requiring improved aqueous solubility .

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide: Structural Determinants of Differential Reactivity and Physicochemical Profile


In-class substitution with simpler N-(5-bromopyridin-2-yl)acetamide derivatives is not scientifically justifiable due to quantifiable differences in lipophilicity and thermophysical properties driven by the methylamino group. The target compound's LogP of 0.70 [1] is significantly lower than the LogP of 1.88 observed for N-(5-bromopyridin-2-yl)acetamide [2], indicating a marked reduction in lipophilicity that alters solubility, membrane permeability, and chromatographic behavior. Additionally, the presence of the methylamino group elevates the boiling point by approximately 26 °C relative to the non-methylated analog [1], reflecting stronger intermolecular interactions. These variations directly impact synthetic workup conditions, purification protocols, and the compound's suitability as a versatile building block for MAPA-type acylations, where the electronic and steric properties of the amide nitrogen are critical for reaction outcomes [3].

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide: Quantified Differentiation Against Closest Structural Analogs


Reduced Lipophilicity vs. N-(5-bromopyridin-2-yl)acetamide

The target compound exhibits a calculated LogP of 0.70 [1], which is 1.18 units lower than the LogP of 1.88 reported for the des-methylamino analog N-(5-bromopyridin-2-yl)acetamide [2]. This difference corresponds to a greater than 10-fold theoretical decrease in octanol-water partition coefficient, substantially altering compound handling and purification strategies.

Lipophilicity LogP Druglikeness Chromatography

Elevated Boiling Point Indicates Stronger Intermolecular Interactions

The predicted boiling point of N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide is 398.4±37.0 °C [1], which is 26.2 °C higher than the boiling point of 372.2±27.0 °C reported for N-(5-bromopyridin-2-yl)acetamide . This increase is consistent with the introduction of an additional hydrogen bond acceptor (the methylamino nitrogen) and slightly higher molecular weight, resulting in enhanced intermolecular cohesion.

Thermophysical Properties Boiling Point Distillation Intermolecular Forces

MAPA-Class Reactivity Profile: Established Utility in Goldberg Couplings

As a 2-methylaminopyridine amide (MAPA) derivative, this compound belongs to a class of reagents that demonstrate efficient participation in copper-catalyzed Goldberg coupling reactions. In optimized conditions using CuI/1,10-phenanthroline (1-3 mol%) in t-AmOH/toluene, structurally analogous N-methyl-N-(pyridin-2-yl)acetamide was synthesized from 2-bromopyridine and N-methylacetamide in up to 80% isolated yield [1]. The presence of the 5-bromo substituent on the pyridine ring in the target compound offers a distinct synthetic handle for further cross-coupling diversification not available in the unsubstituted parent MAPA reagent.

Synthetic Chemistry Goldberg Reaction MAPA Reagents Cross-Coupling

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide: Evidence-Backed Research and Procurement Applications


Medicinal Chemistry Lead Optimization Requiring Balanced Polarity

Researchers designing kinase inhibitors or GPCR modulators can utilize this compound as a fragment or building block where a moderately polar amide with a bromine handle is desired. The LogP of 0.70 [1] places it in a favorable range for CNS druglikeness or oral bioavailability optimization compared to more lipophilic bromopyridine amides (LogP >1.8) [2]. The bromine atom enables late-stage functionalization via Suzuki, Buchwald-Hartwig, or Sonogashira couplings to rapidly generate analog libraries.

Synthesis of Diversified MAPA Reagents for Acylation Chemistry

The compound can be employed directly as a MAPA reagent for formylation or acylation of organometallic nucleophiles [3]. Alternatively, the 5-bromo group allows for pre-functionalization of the pyridine ring before the MAPA moiety is utilized, enabling the preparation of custom acylation reagents with tailored electronic properties. This orthogonal reactivity reduces the need for protecting group strategies and streamlines complex synthetic sequences.

Procurement of Hydrochloride Salt for Aqueous Reaction Conditions

For applications requiring aqueous solubility or compatibility with polar reaction media, procurement of the hydrochloride salt (CAS 1240528-42-0) is recommended. The salt form offers improved handling characteristics and can be directly used in amide coupling reactions following in situ neutralization, providing flexibility in experimental design not available with the free base alone .

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